What are the chemical properties of 1-Amino-2-naphthol-4-sodium sulfonate?
What are the chemical properties of 1-Amino-2-naphthol-4-sodium sulfonate?
Physicochemical Profile, Mechanistic Redox Applications, and Synthesis Protocols
Executive Summary
1-Amino-2-naphthol-4-sodium sulfonate (often generated in situ from 1-amino-2-naphthol-4-sulfonic acid , CAS 116-63-2) is a specialized aromatic reducing agent critical to bio-analytical chemistry and organic synthesis. In the pharmaceutical and diagnostic sectors, it acts as the electron donor in the Fiske-Subbarow method , facilitating the quantitative determination of inorganic phosphates by reducing phosphomolybdic acid to the intensely colored "Molybdenum Blue" complex. Beyond analytics, its aminonaphthol scaffold serves as a precursor for azo dyes and heterocyclic pharmaceutical intermediates (e.g., oxazoles and tetrazoles) exhibiting antibacterial properties.
This guide provides a rigorous technical analysis of the compound's properties, its redox mechanisms, and validated protocols for its preparation and application in drug development workflows.
Chemical Constitution & Physicochemical Properties[1][2][3][4][5][6][7]
The Acid-Salt Duality
Researchers must distinguish between the commercially available acid form and the active sodium salt used in solution.
-
The Acid (Precursor): 1-Amino-2-naphthol-4-sulfonic acid (ANS).[1] It is a zwitterionic solid, poorly soluble in water due to internal salt formation between the amine and sulfonic acid groups.
-
The Sodium Salt (Active Reagent): When the acid is dissolved in sodium sulfite or sodium hydroxide, it forms 1-amino-2-naphthol-4-sodium sulfonate. This species is highly water-soluble and exhibits the electron-donating capability required for reduction reactions.
Physicochemical Data Table[9]
| Property | Metric / Description |
| IUPAC Name | 4-amino-3-hydroxynaphthalene-1-sulfonic acid (Sodium Salt form) |
| CAS Number | 116-63-2 (Acid form); Salt form generated in situ |
| Molecular Formula | C₁₀H₈NNaO₄S (Salt) / C₁₀H₉NO₄S (Acid) |
| Molecular Weight | 261.23 g/mol (Salt) / 239.25 g/mol (Acid) |
| Appearance | White to pinkish-grey crystalline powder (darkens on oxidation) |
| Solubility | Acid: Insoluble in water, ethanol, ether.[2][3][4] Salt: Soluble in hot NaHSO₃ or alkali solutions.[2] |
| Melting Point | Decomposes >295°C |
| Redox Potential | Strong reducing agent in acidic media; susceptible to aerial oxidation. |
| Stability | Light and air sensitive. Solutions must be prepared fresh or stored in dark/amber bottles. |
Mechanistic Action
The "Molybdenum Blue" Redox Mechanism
The primary application of this compound in drug discovery—specifically in metabolic assays—is the quantification of phosphate (released from ATPases, kinases, or phospholipids).
-
Complexation: Inorganic phosphate (
) reacts with ammonium molybdate in an acidic medium to form 12-molybdophosphoric acid (phosphomolybdate complex). -
Reduction: 1-Amino-2-naphthol-4-sulfonic acid (in its sulfite/bisulfite stabilized form) reduces the Mo(VI) in the complex to a mixed-valence Mo(V)/Mo(VI) species.
-
Chromophore Formation: The resulting Molybdenum Blue (heteropoly blue) exhibits a maximum absorbance at 820–830 nm, directly proportional to the phosphate concentration.
Visualization: Phosphate Determination Pathway
Figure 1: Reaction pathway for the colorimetric determination of phosphate using 1-Amino-2-naphthol-4-sulfonic acid.
Experimental Protocols
Preparation of the Reducing Reagent (ANS Solution)
Context: The acid form is insoluble. This protocol converts it to the soluble sodium salt while adding sulfite as an antioxidant preservative.
Reagents:
-
Sodium Sulfite (
), anhydrous -
Sodium Bisulfite (
)[8]
Procedure:
-
Weigh 0.5 g of 1-Amino-2-naphthol-4-sulfonic acid.
-
Weigh 30 g of Sodium Bisulfite and 1 g of Sodium Sulfite.
-
Dissolve the sulfite salts in 200 mL of deionized water.
-
Add the aminonaphthol sulfonic acid to this solution.
-
Heat gently (do not boil) with stirring until dissolved.
-
Filtration: If any residue remains, filter through a 0.45 µm membrane.
-
Storage: Store in an amber bottle at 4°C. Stable for 1–2 weeks. If the solution turns dark pink/brown, discard (oxidation has occurred).
Standard Phosphate Determination Assay
Context: Validated for measuring phosphate release in kinase assays or phospholipid quantification.
-
Sample Prep: Prepare 100 µL of sample containing 1–10 µg of inorganic phosphate.
-
Acid Molybdate Addition: Add 100 µL of 2.5% Ammonium Molybdate in 5N
. -
Reduction: Add 40 µL of the ANS Reducing Reagent (prepared in 4.1).
-
Incubation: Mix thoroughly and incubate at room temperature for 20–30 minutes.
-
Readout: Measure absorbance at 830 nm (or 660 nm for lower sensitivity).
-
Quantification: Compare against a standard curve of
.
Synthesis & Manufacturing Considerations
For researchers synthesizing derivatives or requiring bulk material, the compound is synthesized from
Synthesis Pathway
-
Nitrosation:
-Naphthol is treated with sodium nitrite ( ) in acid to form 1-nitroso-2-naphthol . -
Bisulfite Addition: The nitroso compound reacts with sodium bisulfite (
).[8] -
Acidification: Treatment with sulfuric acid induces rearrangement and precipitation of 1-amino-2-naphthol-4-sulfonic acid.
Visualization: Synthesis Workflow
Figure 2: Synthetic route from Beta-Naphthol to 1-Amino-2-naphthol-4-sulfonic acid.[1][9][10]
Safety & Handling (MSDS Highlights)
Hazard Classification:
-
Skin/Eye Irritation: Causes serious eye irritation and skin irritation (H315, H319).
-
Respiratory: May cause respiratory irritation (H335).[3]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Dust Control: Handle the solid powder in a fume hood to avoid inhalation.
-
Incompatibility: Incompatible with strong oxidizing agents and strong bases (unless controlled for salt formation).[11]
-
Disposal: Dispose of as hazardous chemical waste. Do not flush down drains due to potential aquatic toxicity of naphthalene derivatives.
References
-
Fiske, C. H., & Subbarow, Y. (1925). The Colorimetric Determination of Phosphorus. Journal of Biological Chemistry.
-
Organic Syntheses. (1943).[2] 1-Amino-2-naphthol-4-sulfonic Acid.[6][7][1][3][4][9][10][12][13][14][15] Org. Synth. Coll. Vol. 2, p.42.
-
PubChem. (n.d.).[3] 1-Amino-2-naphthol-4-sulfonic acid (Compound Summary). National Library of Medicine.
-
Sigma-Aldrich. (n.d.). Product Specification: 1-Amino-2-hydroxy-4-naphthalenesulfonic acid.
-
ResearchGate. (2015). Discussion on precipitate formation in Fiske-Subbarow method.
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